4-Bromo-2-nitro-6-(trifluoromethyl)aniline is classified as an aromatic amine, specifically a substituted aniline. Its chemical formula is , with a molecular weight of 285.02 g/mol. The compound is identified by the CAS number 157026-18-1 and can be represented using the SMILES notation: C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Br
.
This compound is primarily used in organic synthesis and as a dye intermediate. It is available from various chemical suppliers, including Sigma-Aldrich and LGC Standards .
The synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline typically involves a multi-step process:
The synthesis parameters such as temperature, reaction time, and concentration of reagents are critical for optimizing yield and purity.
The molecular structure of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline features a bromine atom, a nitro group, and a trifluoromethyl group attached to an aniline backbone. The presence of these substituents significantly influences its electronic properties and reactivity:
The compound's geometry can be analyzed using computational methods such as density functional theory, which provides insights into its electronic distribution and potential reactivity pathways .
4-Bromo-2-nitro-6-(trifluoromethyl)aniline participates in various chemical reactions typical for aromatic compounds:
These reactions are influenced by reaction conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for 4-Bromo-2-nitro-6-(trifluoromethyl)aniline primarily revolves around its electrophilic nature due to the electron-withdrawing groups attached to the aromatic ring. In electrophilic aromatic substitution:
This mechanism highlights how substituents can direct incoming electrophiles based on their electronic effects .
The physical properties of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline include:
Chemical properties include stability under standard laboratory conditions but susceptibility to oxidation or reduction reactions depending on the presence of reactive agents .
4-Bromo-2-nitro-6-(trifluoromethyl)aniline has several scientific applications:
The systematic IUPAC name for this compound is 4-Bromo-2-nitro-6-(trifluoromethyl)aniline, which precisely defines the relative positions of the substituents on the benzene ring. The numbering assigns position 1 to the amino group (-NH₂), with bromine at position 4, nitro at position 2, and trifluoromethyl at position 6. This compound is also recognized by several alternative designations in chemical literature and commercial catalogs:
Table 1: Synonym List for 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
Synonym | Source Context |
---|---|
3-Bromo-5-nitro-6-aminobenzotrifluoride | Patent literature [6] |
4-Bromo-2-nitro-6-trifluoromethylphenylamine | Supplier documentation [8] |
2-Amino-5-Bromo-3-Nitrobenzotrifluoride | Research publications [8] |
Benzenamine, 4-bromo-2-nitro-6-(trifluoromethyl)- | Chemical registry systems [2] |
4-Bromo-2-nitro-6-(trifluoromethyl)benzenamine | Technical specifications [3] |
The CAS Registry Number 157026-18-1 provides the unique identifier for this specific isomer in chemical databases and regulatory documentation. Confusion may arise with the structurally isomeric compound 2-bromo-6-nitro-4-(trifluoromethyl)aniline (CAS 113170-71-1), which has different substitution patterns and physicochemical properties [5] [8]. This distinction is critical for accurate identification in synthetic applications and regulatory compliance.
The compound has the molecular formula C₇H₄BrF₃N₂O₂ and a molecular weight of 285.02 g/mol. Structural representations provide essential information about atomic connectivity and spatial arrangement:
SMILES Notation: Two predominant SMILES representations exist:NC1=C([N+]([O-])=O)C=C(Br)C=C1C(F)(F)F
[1]FC(F)(F)c1c(N)c([N+]([O-])=O)cc(Br)c1
[7]Both notations accurately describe the same molecular structure with the aniline nitrogen attached to the aromatic ring, ortho to the nitro group and para to the bromine, with the trifluoromethyl group meta to the amino group and ortho to the bromine.
InChI Key: The standardized InChIKey JWIAFKYOENFPNQ-UHFFFAOYSA-N
enables universal database searching and ensures structural verification across digital platforms [1] [2]. This 27-character hash functions as a unique digital fingerprint derived from the molecular geometry and atomic connectivity.
The structural representation reveals significant electronic features: the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups create a pronounced electron deficiency in the aromatic system, while the amino (-NH₂) group exhibits reduced basicity due to this electronic environment. X-ray crystallographic analysis would likely show significant bond length alternation and possible twisting of substituents from the ring plane due to steric congestion between ortho-positioned groups [8] [9].
The development of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline synthesis correlates with advances in aromatic substitution chemistry and the growing demand for complex fluorinated building blocks in pharmaceutical research. Early synthetic approaches focused on direct halogenation of pre-nitrated trifluoromethylanilines, but suffered from regioselectivity challenges and low yields due to the directing effects of existing substituents.
Table 2: Patent Milestones for Synthesis and Application
Patent/Publication | Year | Contribution | Significance |
---|---|---|---|
CN102491901A [6] | 2011 | Developed regioselective bromination of 2-nitro-5-(trifluoromethyl)aniline using bromine in polar aprotic solvents | Established scalable industrial process with >95% purity through controlled reaction conditions |
WO2011/97491 A1 [8] | 2011 | Utilized compound as key intermediate in kinase inhibitor synthesis | Demonstrated pharmaceutical relevance in targeted cancer therapies |
WO2010/45166 A1 [8] | 2010 | Applied derivative in metabotropic glutamate receptor antagonists | Expanded utility in central nervous system drug discovery |
A significant industrial advancement came with the patent CN102491901A, which detailed a high-yield, regioselective synthesis starting from 2-nitro-5-(trifluoromethyl)aniline. This process employed controlled bromination in polar aprotic solvents such as N-methylpyrrolidone or dimethylformamide at temperatures between 0-25°C, achieving near-quantitative yields with minimal di-brominated byproducts. The methodology represented a substantial improvement over earlier approaches that suffered from poor regiocontrol and required extensive purification [6].
Modern routes employ diazotization-bromination sequences starting from 4-bromo-2-nitro-6-(trifluoromethyl)benzenamine, where the amino group is transformed into a diazonium salt followed by Sandmeyer reaction or thermal decomposition. This approach offers excellent regioselectivity but requires handling of unstable intermediates. Recent optimizations have focused on continuous flow chemistry to improve safety and yield in these transformations [5] [8].
The compound's strategic combination of orthogonal functional groups enables diverse derivatization pathways, positioning it as a critical intermediate in modern drug discovery pipelines. Its primary pharmaceutical application lies in the synthesis of kinase inhibitors for oncology therapeutics, where the molecule serves as a scaffold for introducing additional pharmacophores through nucleophilic aromatic substitution of the bromine or reduction of the nitro group [7] [8].
In material science, the electron-deficient aromatic system facilitates the development of liquid crystals and electronic materials with unique dielectric properties. The trifluoromethyl group enhances thermal stability and lipophilicity, while the bromine serves as a reactive handle for cross-coupling reactions in polymer synthesis. These features have been exploited in the design of fluorinated polyimides and other high-performance polymers with applications in flexible electronics and specialty coatings [2] [7].
Table 3: Computational Analysis of Key Properties
Property | Predicted Value | Methodology | Potential Application |
---|---|---|---|
LogP (Consensus) | 2.38 | Average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT | Drug bioavailability optimization |
Water Solubility (ESOL) | -3.79 (0.0465 mg/mL) | Topological method | Formulation development |
Topological PSA | 71.84 Ų | Ertl P. et al. 2000 | Membrane permeability prediction |
GI Absorption | High | BOILED-Egg model | Oral drug candidate potential |
CYP Inhibition Profile | CYP1A2, 2C19, 2C9 inhibitor | SVM modeling | Drug-drug interaction assessment |
Computational studies indicate favorable drug-likeness properties, including high gastrointestinal absorption and blood-brain barrier penetration potential, making it valuable for central nervous system drug development. The compound's predicted inhibition of cytochrome P450 isoforms (CYP1A2, 2C19, and 2C9) necessitates careful structural modification in lead optimization programs to avoid undesirable drug-drug interactions in clinical candidates derived from this scaffold [2].
The trifluoromethyl group significantly enhances metabolic stability compared to non-fluorinated analogs, a crucial factor in the design of compounds with improved pharmacokinetic profiles. This stability, combined with the versatility of the bromine substituent for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), has established 4-Bromo-2-nitro-6-(trifluoromethyl)aniline as a privileged building block in medicinal chemistry programs across major pharmaceutical companies [2] [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: